methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a furan ring, a benzoate ester, and a carbamoylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 1-(furan-2-yl)propan-2-amine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamoylformamido group can be reduced to form corresponding amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like alcohols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate involves its interaction with specific molecular targets. The furan ring and carbamoylformamido group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also interfere with cellular pathways by binding to key enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((1-(benzofuran-2-yl)propan-2-yl)carbamoyl)benzoate: Similar structure but with a benzofuran ring instead of a furan ring.
Methyl 4-((1-(furan-2-yl)propan-2-yl)carbamoyl)benzoate: A closely related compound with slight variations in the functional groups.
Uniqueness
Methyl 4-({[1-(furan-2-yl)propan-2-yl]carbamoyl}formamido)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a furan ring and a carbamoylformamido group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-[[2-[1-(furan-2-yl)propan-2-ylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11(10-14-4-3-9-24-14)18-15(20)16(21)19-13-7-5-12(6-8-13)17(22)23-2/h3-9,11H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKMMLKICDFZTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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